2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-9-11(10(2)18-15-9)6-12(16)14-7-13(17-3)4-5-19-8-13/h4-8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXVJDDOYIXLBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2(CCSC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
The target molecule comprises three distinct moieties:
- 3,5-Dimethyl-1,2-oxazole ring : A heterocyclic core common in bioactive molecules.
- Acetamide linker : Connects the oxazole ring to the thiolane substituent.
- N-[(3-Methoxythiolan-3-yl)methyl] group : A substituted thiolane with a methoxy group at the 3-position.
Retrosynthetically, the compound can be dissected into two primary intermediates:
- 3,5-Dimethyl-1,2-oxazole-4-acetic acid (or its acyl chloride)
- N-[(3-Methoxythiolan-3-yl)methyl]methylamine
Synthesis of the 3,5-Dimethyl-1,2-Oxazole Ring
Hantzsch Oxazole Synthesis
The Hantzsch method remains a cornerstone for oxazole synthesis, involving cyclization of α-haloketones with amides or nitriles. For the 3,5-dimethyl variant:
- Substrate Preparation : React ethyl acetoacetate with hydroxylamine to form the corresponding oxime.
- Cyclization : Treat the oxime with acetic anhydride under reflux to yield 3,5-dimethyl-1,2-oxazole.
Optimization Notes :
Preparation of the Acetamide Linker
Acyl Chloride Formation
Convert 3,5-dimethyl-1,2-oxazole-4-acetic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride:
$$ \text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl} $$
Conditions : Reflux in anhydrous dichloromethane for 4–6 hours.
Amide Coupling
Couple the acyl chloride with N-[(3-methoxythiolan-3-yl)methyl]methylamine. Two methods are prevalent:
Schotten-Baumann Reaction
- Procedure : Add acyl chloride to a biphasic mixture of the amine, aqueous NaOH, and dichloromethane.
- Advantages : Rapid reaction at 0–5°C; minimizes side reactions.
- Yield : ~75–85% based on analogous acetamide syntheses.
Carbodiimide-Mediated Coupling
Synthesis of the N-[(3-Methoxythiolan-3-yl)Methyl]Methylamine Substituent
Thiolane Ring Formation
Construct the 3-methoxythiolan-3-yl moiety via cyclization of a dithiol with a methoxy-substituted epoxide:
Integrated Synthesis Pathway
Combining the above steps, the full synthesis proceeds as follows:
Stepwise Procedure
- Oxazole Synthesis : Prepare 3,5-dimethyl-1,2-oxazole-4-acetic acid via Hantzsch cyclization.
- Acyl Chloride Formation : Treat with SOCl₂ to yield the acyl chloride.
- Amine Preparation : Synthesize N-[(3-methoxythiolan-3-yl)methyl]methylamine via epoxide-thiol cyclization and reductive amination.
- Amide Coupling : React acyl chloride with the amine using Schotten-Baumann conditions.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Oxazole formation | Acetic anhydride, 110°C, 6h | 82% | 98% |
| Acyl chloride | SOCl₂, DCM, reflux, 4h | 95% | 99% |
| Thiolane synthesis | 1,2-Ethanedithiol, H⁺, 25°C, 12h | 68% | 97% |
| Reductive amination | NaBH₃CN, MeOH, 24h | 70% | 95% |
| Amide coupling | Schotten-Baumann, 0°C, 1h | 78% | 98% |
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methodologies
Alternative Routes
Challenges and Optimization Strategies
Byproduct Formation
Purification Difficulties
- Issue : Separation of thiolane diastereomers.
- Solution : Chiral chromatography with cellulose-based stationary phases.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the isoxazole or tetrahydrothiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving isoxazole and thiophene derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues in the Acetamide Family
N-(1H-Indol-5-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide (CAS 1190246-42-4)
- Key Differences : Replaces the 3-methoxythiolan group with an indole ring.
- Physicochemical Properties :
- Predicted density: 1.318 g/cm³ (vs. likely higher for the target compound due to sulfur in thiolan).
- Boiling point: 597.8°C (target compound may have lower volatility due to thiolan’s bulk).
- Electronic Effects : Indole’s NH group enables hydrogen bonding, whereas the thiolan’s methoxy group enhances lipophilicity .
Chloroacetamide Pesticides (e.g., Alachlor, Thenylchlor)
- Key Differences: Chlorine substituents (e.g., 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) vs. non-chlorinated target compound.
- Reactivity : Chlorine’s electron-withdrawing effect increases electrophilicity in pesticidal compounds, whereas the target’s isoxazole may stabilize via resonance.
Thiazolidinedione-Linked Acetamides (e.g., Compounds 3a-l)
- Key Differences: Thiazolidinedione rings (e.g., 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamides) vs. isoxazole.
- Biological Activity : Thiazolidinediones are associated with hypoglycemic activity via PPAR-γ agonism. The target’s isoxazole may target different pathways (e.g., anti-inflammatory or neurological) .
Heterocyclic Substituent Effects
Isoxazole vs. Benzothiazole (N-(1,3-Benzothiazol-2-yl)acetamide)
- Crystal Packing : Benzothiazole derivatives exhibit planar stacking; the thiolan group in the target compound may disrupt crystallinity, enhancing solubility .
Methoxythiolan vs. Pyrazolo-Benzothiazine
- Steric Effects : The pyrazolo-benzothiazine system (e.g., 2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)acetamide) is rigid and planar, while the thiolan’s saturated ring introduces conformational flexibility, possibly improving bioavailability .
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-methoxythiolan-3-yl)methyl]acetamide has garnered attention in recent years due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 249.29 g/mol. The structure features an oxazole ring and a thiolane moiety, which contribute to its unique biological properties.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its biological activities are primarily attributed to:
- Antioxidant properties : The compound has shown the ability to scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory effects : Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of the compound against different cell lines. Notable findings include:
- Cell Viability Assays : Using MTT assays, it was found that the compound exhibits significant cytotoxic effects on cancer cell lines while sparing normal cells.
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with this compound leads to increased apoptosis in targeted cancer cells.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| A549 (Lung Cancer) | 15 | 45 |
| HeLa (Cervical Cancer) | 20 | 38 |
| MCF7 (Breast Cancer) | 12 | 50 |
In Vivo Studies
Animal models have been utilized to further assess the therapeutic potential of the compound:
- Anti-Arthritic Activity : In a study involving rats with induced osteoarthritis, the compound demonstrated significant reduction in joint inflammation and pain, correlating with decreased levels of inflammatory markers.
- Neuroprotective Effects : The compound was tested in models of neurodegeneration, showing promise in protecting neuronal cells from apoptosis induced by oxidative stress.
Case Study 1: Osteoarthritis Model
In a controlled experiment, male albino rats were divided into three groups: control, induced osteoarthritis (OA), and OA treated with the compound. Results indicated that treatment significantly improved joint function and reduced inflammatory markers compared to the OA group.
Case Study 2: Cancer Cell Line Testing
The compound was tested against various cancer cell lines to evaluate its cytotoxic effects. The results showed that it selectively inhibited growth in malignant cells while exhibiting minimal toxicity to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
